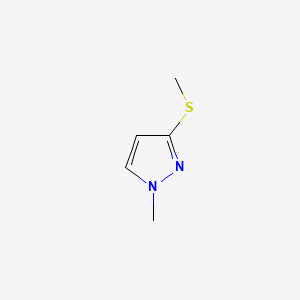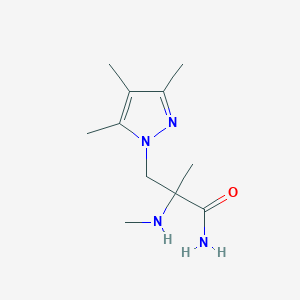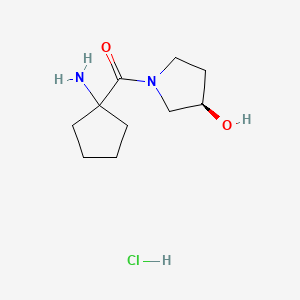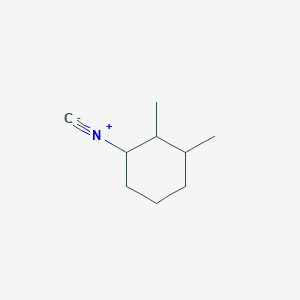
1H-Pyrazole, 1-methyl-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1-methyl-3-(methylthio)- is a heterocyclic compound with the molecular formula C5H8N2S. This compound belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of a methyl group and a methylthio group at the 1 and 3 positions, respectively, imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 1-methyl-3-(methylthio)- can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. This reaction typically employs a catalyst such as vitamin B1, which facilitates the formation of the pyrazole ring . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods: Industrial production of 1H-Pyrazole, 1-methyl-3-(methylthio)- often involves large-scale synthesis using cost-effective and environmentally friendly catalysts. For instance, Amberlyst-70, a resinous and thermally stable catalyst, is used in the cyclization of hydrazones with α,β-unsaturated carbonyl compounds . This method offers high yields and a simple reaction workup, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 1-methyl-3-(methylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a catalyst like ruthenium.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Pyrazole, 1-methyl-3-(methylthio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-methyl-3-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
- 1H-Pyrazole, 1-methyl-3-phenyl-
- 1H-Pyrazole, 3-methyl-
- 1H-Pyrazole, 1-methyl-
Uniqueness: 1H-Pyrazole, 1-methyl-3-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87110-35-8 |
|---|---|
Molecular Formula |
C5H8N2S |
Molecular Weight |
128.20 g/mol |
IUPAC Name |
1-methyl-3-methylsulfanylpyrazole |
InChI |
InChI=1S/C5H8N2S/c1-7-4-3-5(6-7)8-2/h3-4H,1-2H3 |
InChI Key |
CMQPKJXQCINBDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)
![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13570195.png)






![tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13570251.png)


